molecular formula C16H20 B13145921 5,5,6,6-Tetramethyl-2-phenylcyclohexa-1,3-diene

5,5,6,6-Tetramethyl-2-phenylcyclohexa-1,3-diene

Cat. No.: B13145921
M. Wt: 212.33 g/mol
InChI Key: VYYBNGLSONWPOQ-UHFFFAOYSA-N
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Description

3,3,4,4-Tetramethylbiphenyl is an organic compound with the molecular formula C₁₆H₁₈ It is a derivative of biphenyl, where four methyl groups are substituted at the 3, 3’, 4, and 4’ positions of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,3,4,4-Tetramethylbiphenyl involves the dimerization of o-xylene using a Grignard reagent in the presence of copper chloride . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of 3,3,4,4-Tetramethylbiphenyl may involve more scalable processes, such as catalytic hydrogenation or other advanced organic synthesis techniques. These methods are designed to produce large quantities of the compound efficiently while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetramethylbiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyltetracarboxylic dianhydride .

Scientific Research Applications

3,3,4,4-Tetramethylbiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3,4,4-Tetramethylbiphenyl exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its oxidation by manganese oxide nanoparticles is triggered by organic acids or aldehydes, leading to electron transfer processes that result in the formation of oxidation products . This mechanism is pH-dependent and can be inhibited by certain conditions, such as the presence of hydrogen peroxide.

Comparison with Similar Compounds

Similar Compounds

    3,3’,5,5’-Tetramethylbiphenyl: Another derivative of biphenyl with methyl groups at different positions.

    3,4,3’,4’-Tetramethylbiphenyl: A closely related compound with a slightly different substitution pattern.

Uniqueness

3,3,4,4-Tetramethylbiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other methylated biphenyls. This uniqueness makes it valuable in specialized applications where these properties are advantageous .

Properties

Molecular Formula

C16H20

Molecular Weight

212.33 g/mol

IUPAC Name

5,5,6,6-tetramethyl-2-phenylcyclohexa-1,3-diene

InChI

InChI=1S/C16H20/c1-15(2)11-10-14(12-16(15,3)4)13-8-6-5-7-9-13/h5-12H,1-4H3

InChI Key

VYYBNGLSONWPOQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(=CC1(C)C)C2=CC=CC=C2)C

Origin of Product

United States

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